
Copper;uranium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;uranium is a compound that combines the properties of both copper and uranium. Copper is a well-known metal with excellent electrical and thermal conductivity, while uranium is a radioactive element primarily used in nuclear energy production. The combination of these two elements results in a compound with unique properties that have various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of copper;uranium compounds typically involves the reaction of copper salts with uranium salts under controlled conditions. One common method is the co-precipitation technique, where solutions of copper nitrate and uranium nitrate are mixed, and the resulting precipitate is collected and dried. Another method involves the thermal decomposition of copper and uranium oxides in a reducing atmosphere.
Industrial Production Methods: Industrial production of this compound compounds often involves large-scale chemical processes. For example, the extraction of uranium from its ores can be combined with copper extraction processes, such as heap leaching, where the ore is treated with a leaching solution to dissolve the metals, which are then recovered through solvent extraction and precipitation .
Chemical Reactions Analysis
Types of Reactions: Copper;uranium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound compounds can be oxidized using oxidizing agents such as nitric acid or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions often involve the replacement of one ligand with another in the coordination sphere of the metal ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound compounds can produce copper oxide and uranium oxide .
Scientific Research Applications
Copper;uranium compounds have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of copper;uranium compounds involves several molecular targets and pathways:
Comparison with Similar Compounds
Copper;uranium compounds can be compared with other similar compounds, such as:
Copper Compounds: Copper oxide, copper sulfate, and copper chloride are well-known copper compounds with applications in catalysis, agriculture, and electronics.
Uranium Compounds: Uranium dioxide, uranium trioxide, and uranyl nitrate are common uranium compounds used in nuclear fuel production and radiopharmaceuticals.
Uniqueness: The combination of copper and uranium in a single compound results in unique properties that are not found in either element alone. For example, the compound can exhibit both the excellent conductivity of copper and the radioactive properties of uranium, making it valuable in specialized applications .
Properties
CAS No. |
12159-08-9 |
|---|---|
Molecular Formula |
Cu5U |
Molecular Weight |
555.76 g/mol |
IUPAC Name |
copper;uranium |
InChI |
InChI=1S/5Cu.U |
InChI Key |
BLTGQLWNBZPGCW-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[U] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



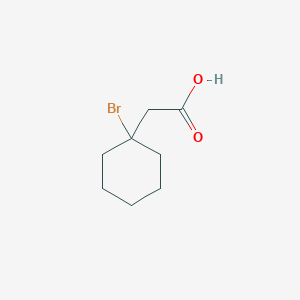
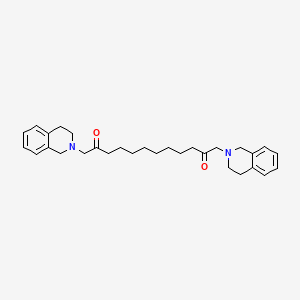
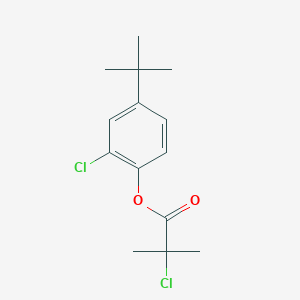
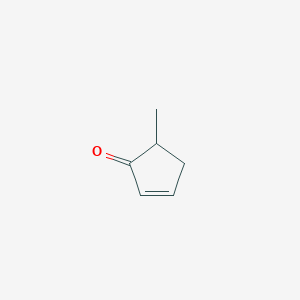

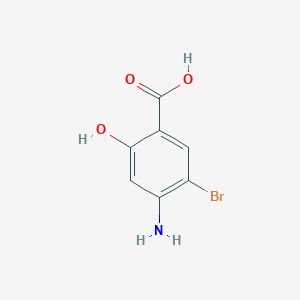

![Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester](/img/structure/B14721785.png)
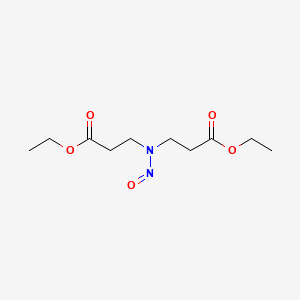
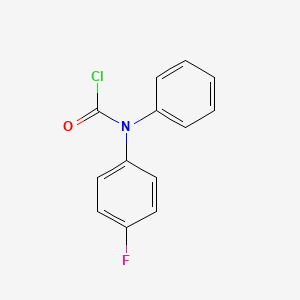
![N~1~-(3-Aminopropyl)-N~3~-[3-(octadecylamino)propyl]propane-1,3-diamine](/img/structure/B14721807.png)
![2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate](/img/structure/B14721813.png)

